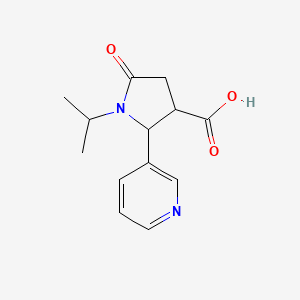

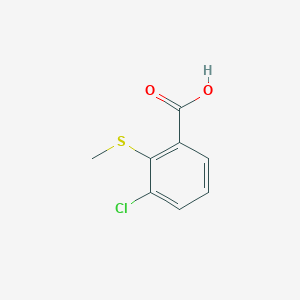

2-(Methylthio)-3-chlorobenzoic acid

Overview

Description

“2-(Methylthio)-3-chlorobenzoic acid” is used as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dye stuffs .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of 2-methylthio-1,4-dihydropyrimidines were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .

Molecular Structure Analysis

The structural analysis of compounds similar to “this compound” has been carried out using PXRD data . For example, 2-(methylthio)benzoic acid shows a triclinic system with the P ¯1 P 1 ‾ space group .

Scientific Research Applications

Synthetic Pathways and Chemical Interactions 2-(Methylthio)-3-chlorobenzoic acid plays a crucial role in synthetic chemistry, providing key intermediates for the development of complex molecules. A study demonstrates its use in synthesizing N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, showcasing its value in creating compounds with potential pharmaceutical applications (Liu Dong-zhi, 2005). This process highlights the compound's versatility in nucleophilic substitution reactions, leading to high overall yields and emphasizing its significance in constructing molecular architectures.

Environmental Biodegradation Research into the biodegradation of chlorobenzoic acids, including this compound, reveals the environmental adaptability and degradation potential of specific microorganisms. An investigation identified a pseudomonad capable of utilizing 3-chlorobenzoic acid as a sole carbon source, pointing to the environmental resilience and bioremediation potential of such compounds (E. Dorn, M. Hellwig, W. Reineke, H. Knackmuss, 2004). This study provides insights into the metabolic pathways enabling the breakdown of chlorinated aromatic compounds, offering perspectives on pollution management and the ecological impact of chemical substances.

Material Science and Luminescence In material science, modifications of this compound have been explored for the development of luminescent molecular-scale hybrids. A study detailed the modification of 2-chlorobenzoic acid to enhance its interaction with Tb3+ ions, facilitating strong green emission through efficient energy transfer mechanisms (B. Yan, Qianming Wang, 2007). This research underscores the compound's utility in designing novel luminescent materials with potential applications in optoelectronics and sensing technologies.

Coordination Chemistry and Network Formation Explorations into coordination chemistry have demonstrated the ability of molecules containing this compound derivatives to form complex networks with metal ions. A study on tetrakis(methylthio)-1,4-benzenedicarboxylic acid revealed its interaction with different metal ions, leading to various coordination networks. The carboxyl group consistently binds to metal ions, showcasing the structural versatility and potential for creating multifunctional coordination compounds (Xiao‐Ping Zhou, Zhengtao Xu, M. Zeller, A. D. Hunter, S. Chui, C. Che, 2008). These findings contribute to the understanding of molecular interactions in solid-state chemistry and the development of materials with tailored properties.

Safety and Hazards

properties

IUPAC Name |

3-chloro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDAETORFHBGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)

![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)

![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)

![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)

![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)